molecular formula C11H13NO3 B8534581 ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate

ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate

Cat. No.: B8534581
M. Wt: 207.23 g/mol
InChI Key: KKZTYTPGHSZBNZ-UHFFFAOYSA-N
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Description

Ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 3-(5-methoxypyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C11H13NO3/c1-3-15-11(13)7-5-9-4-6-10(14-2)8-12-9/h4-8H,3H2,1-2H3

InChI Key

KKZTYTPGHSZBNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=NC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 25-mL microwave vial was added 2-bromo-5-methoxy pyridine (1.88 g, 10 mmol), ethyl acrylate (5.44 ml, 50.0 mmol), Pd(OAc)2 (0.225 g, 1.000 mmol), K2CO3 (4.15 g, 30.0 mmol), and t-butylammonium chloride hydrate (2.96 g, 10.00 mmol). The slurry was heated in the microwave at 160° C. for 1 h. Upon cooling to room temperature, the mixture was diluted with EtOAc (100 mL) and washed with sat. aq. NaHCO3 (100 mL). The aqueous layer was extracted with additional EtOAc (2×50 mL). The combined organic layers were then washed with water and brine, dried over Na2SO4, filtered, and concentrated in vacuo. The resulting residue was purified by gradient elution on silica gel (0 to 50% EtOAc in hexanes) to afford the title compound (1.5 g, 72%). 1H NMR (500 MHz, CDCl3): δ 8.35 (d, J=3.0 Hz, 1H), 7.65 (d, J=15.7 Hz, 1H), 7.38 (d, J=8.6 Hz, 1H), 7.18 (dd, J=8.6, 3.0 Hz, 1H), 6.76 (d, J=15.7 Hz, 1H), 4.26 (q, J=7.1 Hz, 2H), 3.89 (s, 3H), 1.33 (t, J=7.1 Hz, 3H) ppm; LRMS m/z (M+H) 208.0 found, 208.2 required.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
5.44 mL
Type
reactant
Reaction Step One
Name
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
t-butylammonium chloride hydrate
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
0.225 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
72%

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